N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as ABT-869, is a multitargeted receptor tyrosine kinase (RTK) inhibitor. [] It acts by inhibiting the tyrosine kinase activity of specific receptor families, namely the vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [] These receptors play crucial roles in angiogenesis (formation of new blood vessels) and tumor growth. []
While the provided abstracts don't offer a detailed synthesis protocol for ABT-869, they suggest that its development involved structure-based design, implying the use of computer-aided drug design techniques. [] These techniques typically involve analyzing the three-dimensional structure of target proteins (in this case, RTKs) and designing molecules that can bind to specific sites, inhibiting their activity.
ABT-869 functions as a multitargeted RTK inhibitor, primarily targeting VEGFRs and PDGFRs. [] These receptors are transmembrane proteins that transmit signals from the extracellular environment into the cell, regulating crucial cellular processes like cell growth, survival, and differentiation. [] By binding to these receptors, ABT-869 prevents the binding of their natural ligands (VEGF and PDGF), thus blocking downstream signaling pathways involved in angiogenesis and tumor growth. []
Several abstracts mention crystalline forms of ABT-869, including a hydrate form and a tolueneate form. [, , , , , ] These forms are characterized by specific powder X-ray diffraction patterns, indicating differences in their crystal lattice structures. [, , ] These differences can influence crucial pharmaceutical properties like solubility, dissolution rate, stability, and bioavailability. [] One abstract specifically highlights the poor water solubility of ABT-869 and proposes formulations using polyethylene co-solvents to enhance its delivery to the eye. []
The primary application of ABT-869, as highlighted in the abstracts, is as a potential anticancer agent. [] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in various animal models, including:
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: